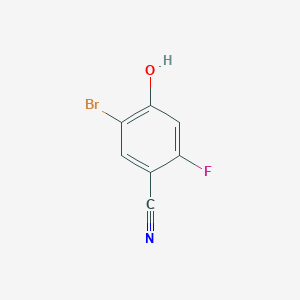

5-Bromo-2-fluoro-4-hydroxybenzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESGAMVCLNWVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] The strategic placement of a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile moiety on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[1][2] The nitrile group, a common pharmacophore in many approved drugs, can act as a bioisostere for other functional groups and contribute to the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, spectral analysis, safety considerations, and the role of this compound in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1628508-69-9 | [5][6][7] |

| Molecular Formula | C₇H₃BrFNO | [7][8][9] |

| Molecular Weight | 216.01 g/mol | [7][8] |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | 269.6 ± 40.0 °C (Predicted) | [7] |

| Density | 1.87 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage | 2-8°C, Keep in a dark and dry place | [7] |

| SMILES | N#CC1=C(F)C=C(O)C(Br)=C1 | [9] |

| InChIKey | YESGAMVCLNWVKB-UHFFFAOYSA-N | [7][8] |

Synthesis and Mechanism

A logical starting material would be 2-fluoro-4-hydroxyphenol. The synthesis could proceed as follows:

-

Electrophilic Bromination of 2-fluoro-4-hydroxyphenol: The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position occupied by the hydroxyl group and one ortho position blocked by the fluorine atom, bromination is expected to occur at the other ortho position (C5). A mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be employed to achieve selective monobromination.

-

Conversion of the Phenolic Hydroxyl Group to a Nitrile: This transformation is more complex and can be achieved through a multi-step sequence. One possible approach is the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed cyanation reaction.

The following diagram illustrates this proposed synthetic pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on general procedures for similar transformations. Note: This protocol requires optimization and should be performed with appropriate safety precautions by qualified personnel.

Step 1: Synthesis of this compound from 2-Fluoro-4-hydroxybenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis (Predicted)

While experimental spectral data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the four different substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring with a nitrile carbon, carbons attached to halogens, and carbons bearing a hydroxyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

A sharp C≡N stretching band around 2220-2240 cm⁻¹.

-

C-F and C-Br stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of approximately equal intensity).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are a prominent class of intermediates in the synthesis of pharmaceuticals.[1] The nitrile group is a key pharmacophore in numerous drugs, where it can participate in hydrogen bonding and other interactions with biological targets.[3] The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2]

The structural motif of this compound, with its multiple functional groups, offers several avenues for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The hydroxyl group can be alkylated, acylated, or used as a handle for further derivatization.

The following workflow illustrates the potential application of this compound in a drug discovery program:

Caption: Application of this compound in a typical drug discovery workflow.

Safety and Handling

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its multifunctional nature allows for diverse chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, predicted spectral characteristics, and its potential applications, serving as a valuable resource for researchers and drug development professionals.

References

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1628508-69-9|this compound|BLD Pharm [bldpharm.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 1628508-69-9[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 8. 1628508-69-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 9. This compound 97% | CAS: 1628508-69-9 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of the novel aromatic compound, 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9). As a substituted benzonitrile, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science, owing to its unique combination of functional groups: a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile moiety. A thorough understanding of its physical characteristics is paramount for its effective utilization in synthesis, formulation, and quality control. This document synthesizes available predicted data and outlines detailed, field-proven experimental protocols for the empirical determination of its key physical properties. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in drug discovery and chemical development.

Introduction: The Chemical Significance of this compound

This compound is a poly-functionalized aromatic compound with a molecular formula of C₇H₃BrFNO. Its structure, featuring a reactive bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate electronic properties and metabolic stability, a phenolic hydroxyl group capable of hydrogen bonding and serving as a nucleophile or a precursor to ethers, and a versatile nitrile group that can be transformed into various other functionalities, makes it a highly attractive intermediate for the synthesis of complex molecules.

The strategic placement of these substituents on the benzene ring creates a unique electronic and steric environment, influencing its reactivity, solubility, and potential biological activity. For instance, the interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating hydroxyl group can significantly impact the acidity of the phenol and the reactivity of the aromatic ring. Therefore, a precise characterization of its physical properties is not merely a routine exercise but a critical step in unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

Core Physical and Chemical Properties

A summary of the currently available and predicted physical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, many of the thermal and solubility properties are based on computational predictions and await experimental verification.

| Property | Value | Source(s) |

| Chemical Structure | ||

| CAS Number | 1628508-69-9 | |

| Molecular Formula | C₇H₃BrFNO | [1] |

| Molecular Weight | 216.01 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | [2] |

| Boiling Point | 269.6 ± 40.0 °C (Predicted) | [2] |

| Density | 1.87 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa (hydroxyl group) | 5.32 ± 0.23 (Predicted) | [2] |

| Flash Point | 145 °C | [3] |

| Solubility | Data not available. Predicted to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. |

Experimental Determination of Physical Properties: Methodologies and Rationale

The following section details the standardized experimental protocols for the determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of this compound. Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.

-

Capillary Tube Loading: Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample to introduce a small amount of the compound.[4] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for the more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Begin heating again at a slow, controlled rate of 1-2°C per minute.[4][5]

-

Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the compound.

Causality and Trustworthiness: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[5] Repeating the measurement at least twice with fresh samples validates the reproducibility of the result.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation development. A standard approach involves the shake-flask method followed by quantification using UV-Vis spectroscopy, assuming the compound has a chromophore.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, dichloromethane, and hexane.

-

Saturated Solution Preparation: In separate vials, add an excess amount of this compound to a known volume of each solvent. "Excess" is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected supernatant with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

UV-Vis Analysis:

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the compound to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted supernatant samples.

-

-

Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples and then calculate the solubility in the original saturated solutions.

Causality and Trustworthiness: The shake-flask method is considered the gold standard for equilibrium solubility determination.[6] The use of a calibration curve ensures accurate quantification, and performing the experiment in triplicate provides statistical confidence in the results.

Spectroscopic Characterization: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the substituents. The two aromatic protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, oxygen, and nitrile groups will be significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling will be observable as doublets.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution should be clear and free of any solid particles. Filtering the solution through a small plug of glass wool into the NMR tube is recommended.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Integrate the signals to determine the relative number of protons.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectrum: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A band in the 1200-1300 cm⁻¹ region.

-

C-F stretch: A strong band in the 1000-1400 cm⁻¹ region.

-

C-Br stretch: A band in the 500-600 cm⁻¹ region.

Experimental Protocol for ATR-FTIR Analysis:

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.[7]

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrum (Electron Ionization): Under electron ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3] Common fragmentation pathways may include the loss of Br, CO, HCN, and other small fragments.

Experimental Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel compound like this compound.

Caption: Workflow for the physical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound, a compound of considerable interest to the scientific community. While a complete experimental dataset is still forthcoming, the outlined protocols offer a robust framework for researchers to empirically determine these crucial parameters. The synthesis of predicted data with established analytical methodologies provides a solid foundation for the informed application of this promising molecule in drug discovery and materials science. As with any novel compound, it is imperative that these physical properties are experimentally verified to ensure the reliability and reproducibility of future research and development endeavors.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. thinksrs.com [thinksrs.com]

- 3. savemyexams.com [savemyexams.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. agilent.com [agilent.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine), offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and methods for its structural elucidation. Furthermore, it explores the potential applications of this molecule, particularly as a key building block in the development of novel therapeutics such as kinase inhibitors.

Introduction: The Significance of Fluorinated and Brominated Benzonitriles

Halogenated benzonitriles are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups like halogens and the nitrile functionality activates the aromatic ring for various chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The incorporation of a fluorine atom, as seen in this compound, is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the bromine atom provides a reactive handle for introducing further molecular complexity, for instance, through Suzuki or Buchwald-Hartwig couplings. The phenolic hydroxyl group can modulate solubility and provides an additional point for derivatization. This trifecta of functional groups makes this compound a highly valuable building block in drug discovery programs.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1628508-69-9 | [1] |

| Molecular Formula | C₇H₃BrFNO | [1] |

| Molecular Weight | 216.01 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Predicted to be a white to off-white crystalline solid | |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and alcohols | |

| Melting Point | Not available in the public domain. | |

| Boiling Point | Not available in the public domain. |

Chemical Structure

The chemical structure of this compound is depicted below, with the standard numbering of the benzene ring.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard bromination procedures for activated aromatic rings.

-

Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) in acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine in a controlled manner, minimizing side reactions.

-

Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the starting material and reagent, facilitating a homogeneous reaction.

-

Room Temperature: The reaction is performed at room temperature as the starting material is sufficiently activated by the hydroxyl group, avoiding the need for heating which could lead to over-bromination or decomposition.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

| Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | δ ~11.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H) |

| ¹³C NMR (in DMSO-d₆) | δ ~160 (C-OH), ~135 (C-Br), ~120 (Ar-CH), ~118 (C-CN), ~115 (Ar-CH), ~110 (C-F), ~95 (C-CN) |

| IR (Infrared) | ~3300 cm⁻¹ (O-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch), ~600 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (MS) | [M-H]⁻ at m/z ~214/216 (isotopic pattern for Br) |

Interpretation of Spectral Data:

-

¹H NMR: The spectrum is expected to show a downfield singlet for the phenolic proton. The two aromatic protons would appear as doublets due to coupling with each other and potentially further splitting due to coupling with the fluorine atom.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the hydroxyl group will be significantly downfield. The presence of the fluorine atom will cause splitting of the signals for the adjacent carbons (C-F coupling).

-

IR Spectroscopy: The characteristic sharp peak for the nitrile group stretch and the broad peak for the hydroxyl group stretch would be key identifiers.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for the M and M+2 peaks).

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure is highly suggestive of its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of protein kinase inhibitors.[2]

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many FDA-approved kinase inhibitors feature substituted aromatic cores. The functional groups on this compound allow for its elaboration into more complex heterocyclic systems that can effectively target the ATP-binding site of kinases.

Potential Synthetic Utility in Kinase Inhibitor Scaffolds

References

- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a key building block in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring fluoro, bromo, hydroxyl, and cyano groups, provides multiple points for molecular modification, making it a valuable intermediate in medicinal chemistry. This guide presents a comprehensive overview of a rational and efficient multi-step synthesis pathway for this compound, commencing from commercially available starting materials. Each step is detailed with theoretical justifications, step-by-step experimental protocols, and visual aids to ensure clarity and reproducibility for researchers in the field.

Introduction

The strategic incorporation of fluorine and bromine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Benzonitrile derivatives, in particular, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] this compound stands as a compound of interest due to its potential as a precursor for more complex molecular architectures. This guide provides a detailed, scientifically-grounded pathway for its synthesis, designed to be both practical and informative for professionals in chemical synthesis and drug development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway that sequentially introduces the desired functional groups onto a simple aromatic precursor. The nitrile group can be installed via a cyanation reaction on an aryl bromide. The hydroxyl group can be present in the starting material or introduced at a later stage. The fluoro and bromo substituents can be incorporated through electrophilic aromatic substitution reactions. Based on the available literature and established synthetic methodologies, a plausible forward synthesis is outlined below.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from 2-fluorophenol. The pathway involves:

-

Regioselective Bromination: Introduction of a bromine atom at the position para to the hydroxyl group of 2-fluorophenol.

-

Protection of the Hydroxyl Group: Masking the phenolic hydroxyl group to prevent side reactions in the subsequent cyanation step.

-

Cyanation: Conversion of the aryl bromide to the target benzonitrile.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

Principle and Rationale

The initial step involves the regioselective electrophilic bromination of 2-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group.[2][3] The para-position to the hydroxyl group is sterically more accessible and electronically favored, leading to the desired 4-bromo-2-fluorophenol as the major product. Using a non-polar solvent like methylene chloride at low temperatures helps to control the reactivity and selectivity of the bromination reaction.[4]

Experimental Protocol[4]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to approximately 3°C, dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of methylene chloride.

-

To the stirred solution, add 31.97 g (0.2 mol) of bromine all at once.

-

Continue stirring the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.

-

Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench any unreacted bromine.

-

Separate the organic phase and wash the aqueous phase with an additional 200 ml of methylene chloride.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluorophenol as a colorless oil.

Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromo-2-fluorophenol.

Step 2: Synthesis of 5-Bromo-2-fluoro-4-methoxybenzonitrile (Intermediate)

Principle and Rationale

Direct cyanation of 4-bromo-2-fluorophenol can be challenging due to the presence of the acidic phenolic proton, which can interfere with the cyanide nucleophile and the catalyst. Therefore, protection of the hydroxyl group is a prudent step. Methylation is a common and effective protection strategy. The subsequent reaction is a Rosenmund-von Braun cyanation, where the aryl bromide is converted to a nitrile using copper(I) cyanide.[5] This reaction typically requires high temperatures and a polar aprotic solvent like DMF or NMP. The electron-withdrawing nature of the fluorine and the future cyano group facilitates this nucleophilic substitution.

Hypothetical Experimental Protocol (Based on Analogy)

Note: This is a generalized procedure based on similar transformations. Optimization may be required.

Part A: Methylation of 4-Bromo-2-fluorophenol

-

Dissolve the 4-bromo-2-fluorophenol from Step 1 in a suitable solvent such as acetone or DMF.

-

Add an excess of a weak base, for instance, potassium carbonate.

-

Add a methylating agent like dimethyl sulfate or methyl iodide and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product, 4-bromo-2-fluoroanisole, by distillation or column chromatography.

Part B: Cyanation of 4-Bromo-2-fluoroanisole

-

In a reaction vessel, combine the 4-bromo-2-fluoroanisole with an excess of copper(I) cyanide.

-

Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Heat the mixture to a high temperature (typically 150-200°C) and stir for several hours under an inert atmosphere.[5]

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonia to complex with the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over a drying agent, and concentrate it to obtain the crude 5-bromo-2-fluoro-4-methoxybenzonitrile.

-

Purify the product by column chromatography or recrystallization.

Step 3: Demethylation to this compound

Principle and Rationale

The final step is the deprotection of the methoxy group to unveil the target hydroxyl group. This is a standard ether cleavage reaction. A common and effective reagent for this transformation is boron tribromide (BBr3), which is a strong Lewis acid that readily cleaves aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.

Hypothetical Experimental Protocol (Based on Analogy)

Note: This is a generalized procedure based on similar transformations. Optimization may be required.

-

Dissolve the 5-bromo-2-fluoro-4-methoxybenzonitrile from Step 2 in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of boron tribromide in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Summary of the Proposed Synthesis

The table below summarizes the key transformations, reagents, and expected outcomes for the synthesis of this compound.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Bromination | 2-Fluorophenol | Bromine, Methylene Chloride | 4-Bromo-2-fluorophenol |

| 2a | O-Methylation | 4-Bromo-2-fluorophenol | Dimethyl sulfate, K2CO3 | 4-Bromo-2-fluoroanisole |

| 2b | Cyanation | 4-Bromo-2-fluoroanisole | Copper(I) cyanide, NMP | 5-Bromo-2-fluoro-4-methoxybenzonitrile |

| 3 | Demethylation | 5-Bromo-2-fluoro-4-methoxybenzonitrile | Boron tribromide, Dichloromethane | This compound |

Visual Representation of the Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Conclusion

This technical guide outlines a robust and scientifically sound multi-step synthesis for this compound. By leveraging well-established reactions in organic chemistry, including electrophilic bromination, O-methylation, Rosenmund-von Braun cyanation, and demethylation, this pathway provides a clear and reproducible route for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic rationale are intended to empower researchers in their efforts to synthesize this and related compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: Synthesis, Properties, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms and polar functional groups onto aromatic scaffolds is a cornerstone of rational molecular design. 5-Bromo-2-fluoro-4-hydroxybenzonitrile is a trifunctional aromatic compound that stands out as a highly versatile, yet underexplored, building block. Its unique substitution pattern—a nitrile group, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine)—on a benzene ring offers a rich platform for a multitude of chemical transformations. The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , and its CAS Registry Number is 1628508-69-9.[1]

This technical guide serves as a comprehensive resource for researchers, providing an in-depth analysis of the physicochemical properties, a proposed synthetic pathway, and a discussion of the potential applications of this compound. The confluence of a reactive nitrile, a nucleophilic and directing hydroxyl group, and sites for cross-coupling (bromine) and potential modulation of electronic properties (fluorine) makes this molecule a compelling candidate for the synthesis of novel pharmaceutical agents and advanced materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value/Prediction | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature Rules |

| CAS Number | 1628508-69-9 | Chemical Supplier Data[1] |

| Molecular Formula | C₇H₃BrFNO | Chemical Supplier Data[1] |

| Molecular Weight | 216.01 g/mol | Chemical Supplier Data[1] |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar compounds |

| Melting Point | Not experimentally determined; likely >150 °C | Analogy to 5-Bromo-2-hydroxybenzonitrile (158-163 °C) |

| pKa (hydroxyl) | Predicted to be ~6-7 | Electron-withdrawing effects of F, Br, and CN |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone) | General solubility of phenolic compounds |

Spectroscopic Characterization (Predicted)

A crucial aspect of synthesizing and utilizing a novel compound is its analytical characterization. Below are the predicted spectroscopic signatures for this compound, which can serve as a benchmark for experimental verification.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will be significantly downfield, while the carbons bonded to the electronegative fluorine and bromine atoms will also exhibit characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch. A broad absorption in the region of 3200-3500 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group. The aromatic C-H and C=C stretching vibrations will appear in their usual regions.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular ion peak (M⁺) will be at m/z 215, with a nearly equally intense peak at m/z 217.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Hydroxyl Group

-

To a solution of 2-fluoro-4-nitrophenol in an anhydrous solvent such as dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methoxymethyl chloride (MOMCl) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Causality: The acidic phenolic proton would interfere with the subsequent Sandmeyer reaction and potentially the reduction step. Protection as a MOM ether ensures its inertness under these conditions.

Step 2: Reduction of the Nitro Group

-

Dissolve the protected nitrophenol from Step 1 in ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

Causality: The nitro group needs to be converted to an amine to serve as a precursor for the diazonium salt in the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step 3: Sandmeyer Reaction to Introduce the Nitrile Group

-

Dissolve the aniline from Step 2 in an aqueous solution of hydrochloric acid and cool to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and purify by column chromatography to obtain the protected benzonitrile.

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a nitrile.[1] This is a key step to install the cyano functionality.

Step 4: Regioselective Bromination

-

Dissolve the protected benzonitrile from Step 3 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction until the starting material is fully consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry, and purify by column chromatography.

Causality: The MOM-protected hydroxyl group is a strong ortho-, para-director. The position para to it is occupied by the nitrile. The fluorine atom is a deactivating group but also an ortho-, para-director. The bromine will be directed to the position ortho to the MOM-ether and meta to the fluorine and nitrile, which corresponds to the desired C5 position.

Step 5: Deprotection of the Hydroxyl Group

-

Dissolve the brominated compound from Step 4 in a solvent such as methanol or tetrahydrofuran (THF).

-

Add a strong acid, such as concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the final product, this compound, with ethyl acetate.

-

Wash, dry, and purify the product by recrystallization or column chromatography.

Causality: The MOM ether is an acid-labile protecting group. Treatment with strong acid efficiently cleaves it to reveal the free hydroxyl group, yielding the final target molecule.

Reactivity and Potential Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups in this compound imparts a versatile reactivity profile, making it a valuable scaffold for generating molecular diversity.

Reactivity Profile

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other etherification reactions. Its presence also activates the aromatic ring towards electrophilic substitution.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. The nitrile group is a well-known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]

-

Aromatic Ring & Halogens: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. The fluorine atom can modulate the pKa of the phenol and the overall lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.[3][4][5]

Potential Applications Diagram

Caption: Potential applications of this compound.

In-Depth Application Insights

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aromatic core. The bromine atom on this compound can be readily replaced with various aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig coupling reactions to build libraries of potential kinase inhibitors. The nitrile and hydroxyl groups can serve as key hydrogen bonding motifs within the ATP-binding pocket of kinases.

-

Agrochemicals: Substituted benzonitriles are a known class of herbicides and fungicides. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with novel modes of action.

-

Organic Electronics (OLEDs): Fluorinated and cyano-substituted aromatic compounds are often used in the development of materials for organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. The electronic properties of this molecule could be tuned through reactions at the bromine and hydroxyl positions to create novel materials with desirable photophysical properties.

-

Synthesis of Complex Heterocycles: The ortho-positioning of the fluorine and nitrile, and the presence of the hydroxyl group, provide opportunities for intramolecular cyclization reactions to form complex heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS of structurally similar compounds such as other halogenated hydroxybenzonitriles, the following hazards should be anticipated:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a promising and versatile building block for advanced chemical synthesis. While its full potential is yet to be unlocked, its unique combination of functional groups offers a rich playground for chemists in both academia and industry. The proposed synthetic route provides a practical starting point for its preparation, and the analysis of its potential reactivity and applications underscores its significance for the development of novel pharmaceuticals, agrochemicals, and functional materials. As researchers continue to explore the vast chemical space of substituted aromatics, compounds like this compound will undoubtedly play a crucial role in the innovation of next-generation molecules.

References

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: A Versatile Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-4-hydroxybenzonitrile, a halogenated aromatic nitrile of significant interest to researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, offering both predicted and available experimental data. This guide outlines plausible synthetic strategies based on established organic chemistry principles and provides a framework for its analytical characterization. Furthermore, we explore the potential applications of this molecule, drawing insights from the well-documented biological activities of structurally related benzonitriles. Safety and handling protocols, derived from data on analogous compounds, are also presented to ensure its responsible use in a laboratory setting. This document is intended to be a vital resource for scientists leveraging this versatile chemical intermediate in their research endeavors.

Core Molecular Attributes

This compound is a polysubstituted aromatic compound featuring a nitrile moiety, a hydroxyl group, and two different halogen atoms (bromine and fluorine) on the benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable precursor in organic synthesis.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Weight | 216.01 g/mol | [Calculated] |

| CAS Number | 1628508-69-9 | [1][2] |

| Molecular Formula | C₇H₃BrFNO | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | [Supplier Data] |

| Boiling Point (Predicted) | 269.6 ± 40.0 °C | [Computational] |

| Density (Predicted) | 1.87 ± 0.1 g/cm³ | [Computational] |

| pKa (Predicted) | 5.32 ± 0.23 | [Computational] |

| Storage Conditions | 2-8°C, protect from light, store in a dry, dark place | [1] |

Molecular Structure

The structural representation of this compound is crucial for understanding its reactivity. The positions of the substituents on the benzene ring are key to its chemical behavior.

Caption: 2D Structure of this compound.

Synthesis Strategies

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

The following protocol is a generalized procedure and may require optimization for yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or acetic acid).

-

Reagent Addition: At a controlled temperature (typically 0 °C to room temperature), add a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Reaction Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[5]

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available, the expected features can be predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing and donating groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons will be characteristic of their electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Br and C-F stretches, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Applications in Research and Development

Substituted benzonitriles are a well-established class of compounds with diverse applications, particularly in medicinal chemistry.[8][9] The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like ketones.[8]

Potential as an Intermediate in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable intermediate for the synthesis of biologically active molecules.

-

Enzyme Inhibitors: Many substituted benzonitriles have been investigated as inhibitors of various enzymes. For instance, they are key components in the development of aromatase inhibitors for cancer therapy and tubulin polymerization inhibitors with antiproliferative activity.[8][10]

-

Scaffold for Library Synthesis: The multiple functional groups on the molecule provide handles for further chemical modifications through reactions such as etherification of the hydroxyl group, nucleophilic substitution of the fluorine atom, and cross-coupling reactions at the bromine position. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related halogenated and nitrile-containing aromatic compounds.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber).[11]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Exposure Routes and Symptoms: Based on analogous compounds, exposure may cause irritation to the skin, eyes, and respiratory tract. It may be harmful if swallowed, inhaled, or absorbed through the skin.[13]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1] Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern offers multiple avenues for chemical elaboration, paving the way for the discovery of novel compounds with potential applications in pharmaceuticals and materials science. While further experimental data is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule. As with all chemical reagents, it is essential to adhere to strict safety protocols during its handling and use.

References

- 1. 1628508-69-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 97% | CAS: 1628508-69-9 | AChemBlock [achemblock.com]

- 3. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. Synthesis routes of 4-Bromo-2-hydroxybenzonitrile [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. vigon.com [vigon.com]

- 13. 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

This technical guide provides a comprehensive overview of 5-bromo-2-fluoro-4-hydroxybenzonitrile, a key building block in contemporary medicinal chemistry. This document delves into its physicochemical properties, elucidates a documented synthetic route, and explores its applications in the development of novel therapeutics, particularly as a crucial intermediate for kinase inhibitors and other targeted therapies.

Introduction: Strategic Importance in Drug Discovery

This compound (CAS No. 1628508-69-9) is a highly functionalized aromatic compound that has emerged as a valuable scaffold in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group, offers multiple points for chemical modification. This strategic arrangement of functional groups allows for its incorporation into a diverse range of molecular architectures, making it a sought-after intermediate in the quest for novel drugs. The presence of both electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity, enabling selective chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 1628508-69-9 |

| Molecular Formula | C₇H₃BrFNO |

| Molecular Weight | 215.01 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). |

Synthesis and Discovery: A Documented Approach

While the initial "discovery" of a compound is often difficult to pinpoint to a single origin, a documented synthesis provides a concrete starting point for its availability and application in research. A United States patent describes a method for the preparation of this compound, highlighting its role as a key intermediate.[1]

The synthesis starts from the readily available 2-fluoro-4-hydroxybenzonitrile. The core of the transformation is an electrophilic aromatic substitution, specifically a bromination reaction. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity, placing the bromine atom at the 5-position.

Synthetic Pathway

The following diagram illustrates the synthetic route to this compound from 2-fluoro-4-hydroxybenzonitrile.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in the patent literature.[1]

Materials:

-

2-Fluoro-4-hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Cooling bath (e.g., acetone/dry ice)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to -30 °C using a suitable cooling bath.

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (1.1 eq) to the cooled solution while stirring. Maintain the temperature at -30 °C.

-

Brominating Agent Addition: To the stirred solution, add N-bromosuccinimide (1.4 eq) portion-wise, ensuring the temperature remains at -30 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as the reagents, particularly trifluoromethanesulfonic acid, are sensitive to moisture.

-

Low Temperature: The reaction is initiated at a low temperature (-30 °C) to control the reactivity of the strong acid and the brominating agent, which helps to minimize side reactions and improve the regioselectivity of the bromination.

-

Trifluoromethanesulfonic Acid: This strong acid acts as a catalyst, protonating the hydroxyl group and increasing the electrophilicity of the brominating agent, thereby facilitating the electrophilic aromatic substitution on the electron-rich phenol ring.

-

N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for the bromination of aromatic compounds.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its utility is demonstrated in its application as a building block for sodium channel modulators and USP30 inhibitors.[2] The strategic placement of its functional groups allows for diverse coupling reactions and further modifications to build complex molecular architectures with desired biological activities. For instance, the hydroxyl group can be alkylated or arylated, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and the nitrile group can be transformed into other functional groups like amines or carboxylic acids.

Conclusion

This compound is a key chemical entity whose documented synthesis has paved the way for its use in the development of novel therapeutics. Its versatile structure and multiple points for chemical modification make it an important tool for medicinal chemists. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in drug discovery and development. The continued investigation of this and similar functionalized benzonitriles will undoubtedly contribute to the advancement of medicinal chemistry and the creation of new treatments for a range of diseases.

References

key characteristics of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its multifunctional structure, featuring a strategically substituted benzene ring with bromo, fluoro, hydroxyl, and nitrile groups, renders it a versatile synthetic intermediate.[1] The interplay of these functional groups provides a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures and novel bioactive compounds. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic considerations, reactivity, and potential applications, grounded in established chemical principles and available data.

Core Chemical and Physical Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods best suited for its characterization.

Chemical Identity

A precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1628508-69-9 | [2][3][4] |

| Molecular Formula | C₇H₃BrFNO | [3][4] |

| Molecular Weight | 216.01 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | N#CC1=CC(Br)=C(O)C=C1F | [3] |

Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, purification, and storage.

| Property | Value/Description | Source |

| Appearance | Typically a white to off-white crystalline solid or powder. | [1] (inferred) |

| Purity | Commercially available with purity typically ≥97%. | [3] |

| Melting Point | Not explicitly reported for this isomer, but related compounds like 5-Bromo-2-hydroxybenzonitrile melt at 158-163 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, ethers, and dimethyl sulfoxide (DMSO).[5][6] | |

| Stability | Stable under recommended storage conditions.[7] |

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for this compound are not widely published, a logical synthetic pathway can be designed based on established organic chemistry reactions and patent literature for analogous compounds.[8][9] A common strategy involves the selective bromination of a suitably substituted benzonitrile precursor.

Retrosynthetic Analysis & Proposed Route

The most direct approach involves the electrophilic bromination of 2-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating group and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the fluorine is sterically accessible and electronically favored for bromination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative, field-proven method for the selective bromination of activated aromatic rings.

Materials:

-

2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (anhydrous)

-

Round-bottomed flask with magnetic stirrer

-

Argon or Nitrogen atmosphere setup

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 2-fluoro-4-hydroxybenzonitrile in anhydrous acetonitrile in a round-bottomed flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its four functional groups. The combination of electron-withdrawing halogens and a phenolic hydroxyl group provides a platform for diverse chemical transformations.[1]

Caption: Key functional groups and their associated chemical reactivity.

-

Phenolic Hydroxyl Group: Acts as a nucleophile or can be deprotonated to form a phenoxide, facilitating O-alkylation or O-acylation. It strongly activates the ring towards further electrophilic substitution.

-

Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

-

Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used as a precursor for synthesizing heterocyclic rings like tetrazoles.

-

Fluoro Group: The fluorine atom enhances the electrophilicity of the aromatic ring and can influence the regioselectivity of reactions. It is generally stable but can be displaced in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.

Applications in Research and Development

While specific applications of this exact molecule are emerging, its structural motifs are prevalent in high-value chemical sectors. Related brominated hydroxybenzonitriles are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[10][11]

-

Medicinal Chemistry: This compound is an attractive scaffold for kinase inhibitors, where the benzonitrile moiety can act as a hydrogen bond acceptor. The various substitution points allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against biological targets.[11]

-